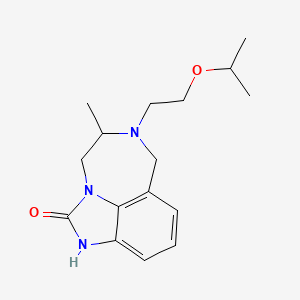
75Qjq8ZT8J
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone , also known by its identifier 75Qjq8ZT8J , is a chemical substance with the molecular formula C17H24N2O3 and a molecular weight of 304.3841 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring and an isoquinoline moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone involves several steps, starting from commercially available precursors. The key steps typically include:
Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a reductive amination reaction, where a ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Methoxylation: The final step involves the methoxylation of the aromatic ring, which can be achieved using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Thiols, amines.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
科学的研究の応用
Chemistry
In chemistry, (3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine
In biology and medicine, this compound has been studied for its potential therapeutic effects. It has shown promise as an antiarrhythmic agent and is being investigated for its effects on cyclic nucleotide-gated cation channels and potassium channels .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it suitable for applications in polymer science and materials engineering .
作用機序
The mechanism of action of (3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone involves its interaction with specific molecular targets. It acts as an antagonist of cyclic nucleotide-gated cation channels and potassium channels, which are involved in the regulation of cardiac rhythm and other physiological processes . By blocking these channels, the compound can modulate cellular signaling pathways and exert its therapeutic effects.
類似化合物との比較
Similar Compounds
YM-252124: Another compound with a similar isoquinoline structure.
YM-758: A related compound that also targets cyclic nucleotide-gated cation channels.
Uniqueness
What sets (3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure confers distinct pharmacological properties, making it a valuable compound for scientific research and industrial applications .
特性
CAS番号 |
312738-71-9 |
|---|---|
分子式 |
C17H24N2O3 |
分子量 |
304.4 g/mol |
IUPAC名 |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[(3R)-piperidin-3-yl]methanone |
InChI |
InChI=1S/C17H24N2O3/c1-21-15-8-12-5-7-19(11-14(12)9-16(15)22-2)17(20)13-4-3-6-18-10-13/h8-9,13,18H,3-7,10-11H2,1-2H3/t13-/m1/s1 |
InChIキー |
HMPQNKHUCZOORN-CYBMUJFWSA-N |
異性体SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)[C@@H]3CCCNC3)OC |
正規SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCNC3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


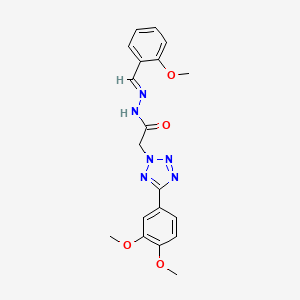

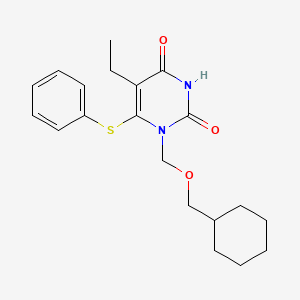

![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12781735.png)
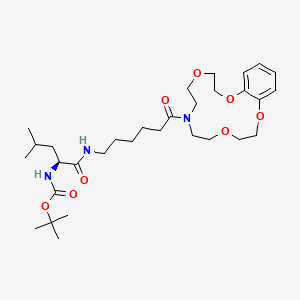
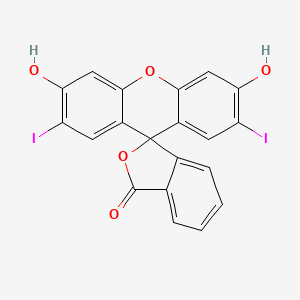
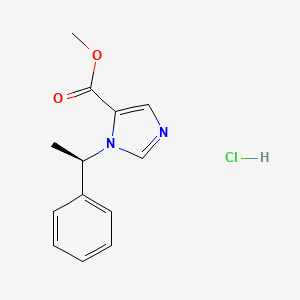

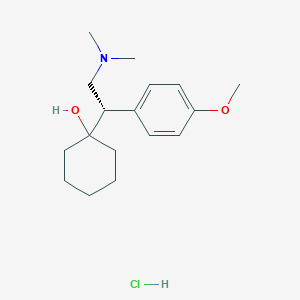
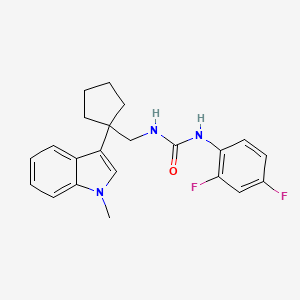
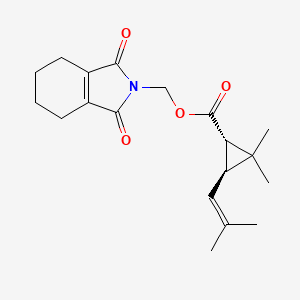
![[2-(Heptanoyloxymethyl)-2-(3-methylbutanoyloxymethyl)-3-octanoyloxypropyl] dodecanoate](/img/structure/B12781785.png)
